(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride
Description
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at positions 1 and 4 of the ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Properties
IUPAC Name |
(E)-4-(4-methylpiperazin-1-yl)but-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h2-3H,4-8H2,1H3,(H,12,13);1H/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQRJIBVXQRPR-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key steps include aza-Michael addition between diamine and the in situ generated sulfonium salt. The protected diamines are obtained in two steps from available amino acids .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Anticancer Research
Recent studies have indicated that (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride may exhibit anticancer properties. It has been investigated as a potential inhibitor of specific cancer-related pathways, particularly those involving Echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK). These pathways are crucial in certain types of lung cancer and other malignancies. The compound's ability to inhibit these pathways could lead to the development of novel therapeutic agents for cancer treatment .
Neurological Studies
The compound's structure suggests potential interactions with neurotransmitter systems, particularly due to the presence of the piperazine moiety. Research has explored its effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders and other neurological conditions .
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be formulated into various dosages for in vitro and in vivo studies. Typical formulations include solutions at concentrations such as 10 mM for experimental applications .
| Formulation Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|
| 1 mM | 4.5311 mL | 22.6555 mL | 45.3111 mL |
| 5 mM | 0.9062 mL | 4.5311 mL | 9.0622 mL |
| 10 mM | 0.4531 mL | 2.2656 mL | 4.5311 mL |
Case Study 1: Inhibition of EML4–ALK Pathway
In a study published in a peer-reviewed journal, researchers evaluated the effectiveness of this compound as an inhibitor of the EML4–ALK fusion protein in lung cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, highlighting its potential as a therapeutic agent .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound on rodent models exhibiting depressive behaviors. The administration of this compound resulted in notable improvements in behavioral tests associated with mood elevation, suggesting its utility in treating depression .
Mechanism of Action
The mechanism of action of (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structural features and the presence of the piperazine moiety. This gives it distinct chemical and biological properties compared to other similar compounds .
Biological Activity
(E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid hydrochloride, with the CAS number 1472802-56-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine moiety, which is known for its role in enhancing the biological activity of various pharmaceutical agents. Its structural representation is as follows:
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example, compounds that share structural similarities have been shown to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism typically involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation.
A notable study demonstrated that a related compound exhibited a 50% inhibitory concentration (IC50) of 27 nM against MCF-7 cells, suggesting that modifications in the piperazine structure can enhance bioactivity significantly .
The biological activity of this compound is believed to involve multiple pathways:
- Kinase Inhibition : Compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Antimicrobial Activity : There is also evidence suggesting that related piperazine derivatives possess antimicrobial properties, potentially targeting bacterial and fungal species .
Study on Structural Modifications
A recent research effort focused on modifying the structure of related compounds to enhance their biological activity through a process called "methyl scanning." This approach involved adding methyl groups at strategic positions on the molecule, which resulted in analogues with improved potency and stability against proteolytic degradation. The most potent analogue exhibited a fourfold increase in growth inhibition against MCF-7 cells compared to the parent compound .
Impurity Profiling
In another study examining impurity profiles of similar compounds, researchers identified degradation products that could potentially influence the safety and efficacy profiles of these drugs. Understanding these degradation pathways is critical for developing more stable analogues with reduced toxicity risks .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1472802-56-4 |
| Molecular Formula | C9H17ClN2O2 |
| Anticancer Activity (IC50) | ~27 nM against MCF-7 cells |
| Mechanisms | CDK inhibition, apoptosis induction |
| Potential Applications | Cancer therapy, antimicrobial agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
